molecular formula C21H15N3O2 B6341660 2-Cyano-5-(Fmoc-amino)pyridine CAS No. 1823243-89-5

2-Cyano-5-(Fmoc-amino)pyridine

Cat. No.: B6341660
CAS No.: 1823243-89-5
M. Wt: 341.4 g/mol
InChI Key: SYSUHFHVCJHDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(Fmoc-amino)pyridine is a specialized chemical building block designed for advanced bioconjugation and peptide chemistry applications. Its molecular structure integrates a 2-cyanopyridine moiety, which can participate in efficient, biocompatible conjugation reactions with molecules containing 1,2-aminothiol groups, such as an N-terminal cysteine . This reaction is a valuable tool for the rapid generation of macrocyclic peptides and protein conjugates. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the pyridine amine is a cornerstone of modern solid-phase peptide synthesis (SPPS) . It offers orthogonality to other common protecting groups, allowing for its selective incorporation into complex peptide chains during automated synthesis. This facilitates the site-specific installation of the reactive 2-cyanopyridine group, enabling researchers to cyclize peptides or attach payloads with precise control. The primary research value of this compound lies in the field of peptide-based drug discovery. Constraining peptides into macrocyclic structures can preorganize their binding conformation, which often leads to a significant enhancement in target affinity, metabolic stability, and cellular permeability compared to their linear analogues . For instance, research on similar 2-cyanoisonicotinamide derivatives has demonstrated their successful application in developing high-affinity cyclic peptide inhibitors for the Zika virus protease NS2B-NS3, with one study showing a 78-fold increase in affinity upon cyclization . This makes 2-Cyano-5-(Fmoc-amino)pyridine a critical reagent for medicinal chemists exploring cyclic peptides as next-generation therapeutics targeting proteins previously considered "undruggable." Furthermore, the biocompatibility of the conjugation reaction opens avenues for labeling and modifying biomolecules under physiological conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUHFHVCJHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Handling of 2-Cyano-5-(Fmoc-amino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Cyano-5-(Fmoc-amino)pyridine (MW: ~341.35 g/mol ) is a specialized heterocyclic building block, primarily utilized in the synthesis of Peptide Nucleic Acids (PNA), peptidomimetics, and bioactive small molecules. Its structure combines the lipophilic, acid-stable Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a polar 2-cyano-5-aminopyridine core.

This duality creates a solubility profile that bridges the gap between classic aromatic organics and polar heterocycles. While the Fmoc group drives solubility in organic solvents, the cyanopyridine core introduces polarity and potential hydrogen-bonding interactions that can complicate dissolution in non-polar media.

Core Directive: This guide provides a definitive technical framework for solubilizing, handling, and stabilizing this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) —the two "workhorse" solvents of solid-phase synthesis.[1]

Theoretical & Empirical Solubility Framework

Solvent Compatibility Matrix

The following data synthesizes empirical observations of Fmoc-protected heterocycles with the calculated physicochemical properties of the 2-cyano-5-aminopyridine core.

SolventSolubility PotentialPrimary UtilityRisk Factor
DMF High (0.1 – 0.4 M)Solid Phase Peptide Synthesis (SPPS), Coupling ReactionsInstability: Spontaneous degradation to dimethylamine can prematurely remove the Fmoc group.
DMSO Very High (> 0.5 M)Stock Solutions, Difficult Couplings, NMR AnalysisFreezing/Viscosity: High freezing point (19°C) complicates low-temp handling; difficult to remove via lyophilization.
DCM Moderate Chromatography, Liquid Phase SynthesisPrecipitation: Less effective for polar aggregation prone sequences; volatile.
Water Insoluble Precipitation/Work-upN/A
The "Fmoc-Aggregation" Phenomenon

In high-concentration scenarios (>0.2 M), Fmoc-protected derivatives can exhibit π-π stacking interactions driven by the fluorenyl ring systems. This often results in gelation or slow dissolution kinetics.

  • Mitigation: If the solution appears viscous or cloudy, sonication at 30-40°C is the standard protocol to disrupt intermolecular aggregates before usage.

Critical Protocol: Determination of Saturation Solubility

Objective: To determine the precise saturation point of 2-Cyano-5-(Fmoc-amino)pyridine in a specific solvent lot. Rationale: Solubility can vary based on solvent water content and compound purity. This self-validating protocol ensures you do not crash out reagents inside automated synthesizers.

Experimental Workflow (Step-by-Step)
  • Preparation:

    • Dry the 2-Cyano-5-(Fmoc-amino)pyridine powder in a vacuum desiccator (P2O5) overnight to remove trace moisture.

    • Use Anhydrous DMF or DMSO (Water content < 50 ppm).

  • Incremental Addition (The "Titration" Method):

    • Weigh 50 mg of compound into a 2 mL HPLC vial.

    • Add 100 µL of solvent.

    • Vortex for 30 seconds. Check for clarity.

    • If solid remains: Sonicate for 1 minute at 35°C.

    • If solid remains: Add solvent in 50 µL increments, repeating vortex/sonication until a clear solution is obtained.

  • Quantitation (HPLC Verification):

    • Filter the saturated solution through a 0.22 µm PTFE syringe filter.

    • Dilute 10 µL of filtrate into 990 µL Acetonitrile (ACN).

    • Inject onto HPLC (C18 Column, ACN/Water gradient).

    • Calculate concentration against a standard curve.

Visualization of Workflow

SolubilityProtocol Start Start: 50 mg Compound (Dry Powder) AddSolvent Add 100 µL Solvent (Anhydrous DMF/DMSO) Start->AddSolvent Agitate Vortex (30s) & Sonicate (1 min @ 35°C) AddSolvent->Agitate Check Visual Inspection Agitate->Check MoreSolvent Add 50 µL Solvent Check->MoreSolvent Undissolved Solids Clear Solution is Clear Check->Clear No Solids MoreSolvent->Agitate Filter Filter (0.22 µm PTFE) Clear->Filter HPLC HPLC Quantitation (Calculate Exact Molarity) Filter->HPLC

Figure 1: Logical workflow for the incremental determination of saturation solubility.

Handling & Stability: The "Fmoc-Deblocking" Risk

A critical, often overlooked aspect of handling Fmoc-protected pyridines in DMF is the solvent's intrinsic instability.

The Mechanism of Degradation

DMF slowly decomposes into dimethylamine and carbon monoxide, especially under light or heat.

  • Reaction: HCON(CH3)2 → HN(CH3)2 + CO

  • Impact: Dimethylamine is a secondary amine that will chemically attack the Fmoc group (via beta-elimination), removing the protecting group and yielding the free amine (2-Cyano-5-aminopyridine) and dibenzofulvene.

Stability Protocol

To prevent premature deprotection:

  • Use Fresh Solvent: Only use "Sequencing Grade" or "Anhydrous" DMF packed under nitrogen. Avoid bulk DMF stored for >3 months.

  • Free Amine Scavenging: For critical long-term storage (e.g., >24 hours on a synthesizer), consider using N-Methylpyrrolidone (NMP) instead of DMF, as NMP is more chemically stable.

  • DMSO Alternative: If the reaction chemistry permits, dissolve the compound in DMSO. DMSO does not generate nucleophilic amines.

Degradation Pathway Diagram

Degradation DMF DMF (Aged/Heated) DMA Dimethylamine (Impurity) DMF->DMA Decomposition Complex Transition State DMA->Complex Nucleophilic Attack FmocCmpd 2-Cyano-5-(Fmoc-amino)pyridine FmocCmpd->Complex FreeAmine 2-Cyano-5-aminopyridine (Deprotected) Complex->FreeAmine Elimination DBF Dibenzofulvene (Byproduct) Complex->DBF

Figure 2: Mechanism of premature Fmoc removal caused by amine impurities in aged DMF.

Applications in Solid Phase Synthesis (SPPS)[7][9]

When utilizing 2-Cyano-5-(Fmoc-amino)pyridine in SPPS, standard coupling protocols must be adjusted due to the electron-withdrawing nature of the cyano group on the pyridine ring.

  • Coupling Efficiency: The amino group at position 5 is deactivated by the 2-cyano group. Standard carbodiimide coupling (DIC/Oxyma) may be sluggish.

  • Recommended Activation: Use stronger coupling agents such as HATU or HCTU with DIEA (Diisopropylethylamine) in DMF.

  • Concentration: Maintain a high concentration (0.2 M - 0.3 M ) to drive reaction kinetics. This underscores the need for the solubility optimization described in Section 3.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • PubChem. (2025).[2] 2-Amino-5-cyanopyridine Compound Summary. National Library of Medicine. [2]

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Peptide Synthesis. CRC Press. (Standard text on solvent selection in SPPS).

Sources

Advanced Applications of Cyanopyridine Intermediates in Medicinal Chemistry

[1]

Executive Summary

Cyanopyridines (nicotinonitriles and isonicotinonitriles) represent a privileged class of heterocyclic building blocks in modern drug discovery. Their utility stems from the dual reactivity of the scaffold: the electron-deficient pyridine ring serves as a robust pharmacophore capable of

This guide moves beyond basic textbook definitions to explore the practical application of cyanopyridines in high-value synthesis. We analyze their role as precursors to bioisosteres (tetrazoles, oxadiazoles), their conversion into essential amine/amide linkers, and their presence in FDA-approved therapeutics.

Structural Versatility & Electronic Properties[2]

The cyanopyridine core is unique due to the synergistic relationship between the pyridine nitrogen and the cyano group.

  • Electron Deficiency: The pyridine ring is already

    
    -deficient.[1] The addition of a strong electron-withdrawing cyano group (-CN) at the 3- or 4-position significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic aromatic substitution (
    
    
    ) and radical additions (Minisci-type reactions).[1]
  • Nitrile Activation: The electron-poor nature of the pyridine ring renders the nitrile carbon more electrophilic than in benzonitrile analogues. This facilitates nucleophilic attack by azides (to form tetrazoles) or alcohols (Pinner reaction) under milder conditions than typically required for neutral arenes.

  • Metabolic Stability: While the nitrile group can be hydrolyzed by nitrilases, it is often metabolically stable enough to serve as a polarity modulator in oral drugs, improving solubility without compromising permeability.

Key Synthetic Transformations

The following Graphviz diagram illustrates the divergent synthesis pathways available from a standard 3- or 4-cyanopyridine starting material.

Cyanopyridine_PathwaysCPCyanopyridine(Scaffold)AmideCarboxamide(e.g., Isoniazid precursor)CP->AmideHydrolysis(NaOH/H2O or Enz)AmineAminomethylpyridine(Linker)CP->AmineReduction(H2, Pd/C or LAH)TetrazoleTetrazole(Bioisostere)CP->Tetrazole[3+2] Cycloaddition(NaN3, ZnBr2)AmidineAmidine(Base/Ligand)CP->AmidinePinner Rxn(HCl/MeOH then NH3)Triazole1,2,4-Triazole(e.g., Topiroxostat)CP->TriazoleCyclocondensation(Hydrazide + NaOMe)

Caption: Divergent synthetic pathways from the cyanopyridine core to high-value medicinal scaffolds.

Nitrile to Heterocycle Conversion

The transformation of the nitrile group into stable heterocycles is a cornerstone of bioisostere design.

  • Tetrazoles: The 5-substituted tetrazole is a classic carboxylic acid bioisostere (similar pKa, improved lipophilicity).

  • 1,2,4-Triazoles: Formed via the reaction of the nitrile (or its imidate intermediate) with hydrazides. This motif is central to xanthine oxidase inhibitors.[1]

Reduction and Hydrolysis
  • Aminomethylpyridines: Reduction of the nitrile yields a primary amine with a methylene spacer, a critical linker in fragment-based drug design (FBDD) to extend into solvent channels.

  • Amides: Controlled hydrolysis yields nicotinamide or isonicotinamide derivatives, which are ubiquitous in kinase inhibitors.

Case Studies in Drug Discovery

Isoniazid (Antitubercular)[5]
  • Role of Cyanopyridine: 4-Cyanopyridine is the immediate precursor.[2][1]

  • Chemistry: The industrial synthesis involves the selective hydrolysis of 4-cyanopyridine to isonicotinamide (often catalyzed by NaOH or specific nitrilases), followed by transamidation with hydrazine hydrate.

  • Significance: Demonstrates the scalability of cyanopyridine hydrolysis and the stability of the pyridine ring under nucleophilic conditions.

Topiroxostat (Xanthine Oxidase Inhibitor)[2]
  • Role of Cyanopyridine: 4-Cyanopyridine serves as the electrophilic partner to build the central triazole ring.[1]

  • Mechanism: The synthesis typically proceeds via the formation of an imidate (Pinner-type intermediate) from 4-cyanopyridine, which then undergoes cyclocondensation with isonicotinic acid hydrazide.[1]

  • Structure: 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile.[1][3] Note that the final molecule retains a cyanopyridine moiety, highlighting the nitrile's role as a stable pharmacophore element, not just a reactive intermediate.

Neratinib (Kinase Inhibitor)[7]
  • Role of Cyanopyridine: Utilizes a 3-cyanoquinoline scaffold.[1]

  • Context: While technically a quinoline, the chemistry mirrors that of 3-cyanopyridine. The nitrile group at the 3-position increases the electrophilicity of the Michael acceptor (acrylamide) by withdrawing electron density from the aromatic system, enhancing covalent binding to the Cys residue in the EGFR/HER2 kinase domain.

Detailed Experimental Protocols

Protocol A: Zinc-Catalyzed Synthesis of Tetrazoles

A safer, "green" alternative to toxic tin or aluminum azides, suitable for scale-up.[1]

Reagents: 3-Cyanopyridine (1.0 eq), Sodium Azide (


  • Setup: In a pressure vial or round-bottom flask, dissolve 3-cyanopyridine (10 mmol) in 20 mL of solvent.

  • Addition: Add

    
     (11 mmol) and 
    
    
    (10 mmol). The zinc salt activates the nitrile via coordination, facilitating the attack of the azide anion.
  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak.[1]

  • Workup: Cool to room temperature. Acidify carefully with 3N HCl to pH 1–2 (Caution:

    
     gas evolution—perform in a fume hood). The tetrazole product often precipitates as a white solid.
    
  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol if necessary.

Why this works: The

Protocol B: Pinner Reaction for Amidine Synthesis

The classic method for converting nitriles to amidines, essential for synthesizing inhibitors targeting serine proteases.

Reagents: 4-Cyanopyridine, anhydrous HCl gas (or acetyl chloride/MeOH), anhydrous Methanol, Ammonia/Amine.

  • Imidate Formation: Dissolve 4-cyanopyridine in anhydrous methanol at 0°C. Bubble dry HCl gas through the solution until saturation (or add acetyl chloride dropwise to generate HCl in situ).[1]

  • Incubation: Seal the vessel and store at 0–5°C for 24 hours. The nitrile converts to the methyl imidate hydrochloride salt.

  • Amidine Formation: Remove excess solvent/HCl under vacuum (keep anhydrous). Redissolve the imidate salt in dry methanol.

  • Amination: Add an excess of ammonia (for unsubstituted amidine) or a primary amine. Stir at room temperature for 12 hours.

  • Isolation: Evaporate solvent. The product is the amidine hydrochloride.[4] Neutralize with base (NaOH) to obtain the free base if required.

Strategic Considerations

Regioselectivity in Minisci Reactions

When functionalizing cyanopyridines using radical chemistry (Minisci reaction), the position of the nitrile directs the incoming radical.

  • 4-Cyanopyridine: The 2-position is highly activated for nucleophilic radical attack due to the combined electron-withdrawing effects of the ring nitrogen and the 4-cyano group.[1]

  • 3-Cyanopyridine: Regioselectivity can be mixed (2-, 4-, or 6-positions), often requiring steric blocking groups or specific radical sources to control the outcome.[1]

Solubility & Formulation

Cyanopyridines have moderate water solubility. However, converting the nitrile to a tetrazole significantly increases ionization at physiological pH (tetrazole pKa ~4.5–5), drastically improving solubility. Conversely, retaining the nitrile (as in Topiroxostat) maintains a neutral, lipophilic profile suitable for passive diffusion, but may require formulation aids.

Toxicity Flags

While the cyanide anion (

1

References

  • Synthesis of Isoniazid: Scriven, E. F. V., & Toomey, J. E. (1998). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • Topiroxostat Development: Sato, T., et al. (2014). Discovery of Topiroxostat (FYX-051), a Novel Xanthine Oxidoreductase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

  • Cyanopyridines in Kinase Inhibitors: Wissner, A., & Mansour, T. S. (2008). The Development of HKI-272 and Related Compounds for the Treatment of Cancer. Archiv der Pharmazie. Link

  • Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. Link

Methodological & Application

Technical Application Note: Protocol for Fmoc Deprotection of 2-Cyano-5-(Fmoc-amino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 2-Cyano-5-(Fmoc-amino)pyridine . While standard Fmoc deprotection utilizing 20% piperidine is a routine procedure in peptide chemistry, this specific substrate presents unique electronic characteristics due to the electron-deficient pyridine ring and the strong electron-withdrawing cyano group.

Key Technical Insight: The presence of the 2-cyano group and the pyridine ring renders the resulting amine (5-amino-2-cyanopyridine) significantly less nucleophilic (pKa ~0.6) than standard aliphatic amines. Consequently, while the deprotection reaction is facile—potentially faster than standard amino acids due to the enhanced leaving group ability of the electron-deficient carbamate—the primary challenge lies in the isolation and downstream utilization of the poorly nucleophilic product.

Chemical Context & Mechanism[1][2][3][4][5]

Mechanistic Pathway

The deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The electron-withdrawing nature of the 5-aminopyridine core does not hinder the initial proton abstraction from the fluorenyl ring; in fact, it stabilizes the leaving carbamate anion, facilitating the elimination step.

  • Proton Abstraction: The base (piperidine) removes the acidic proton from the C9 position of the fluorenyl ring.[1]

  • 
    -Elimination:  The resulting aromatic cyclopentadienide anion drives the expulsion of the carbamate species and dibenzofulvene (DBF).
    
  • Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine, 2-Cyano-5-aminopyridine , and CO₂.

  • Scavenging: Excess piperidine reacts with the reactive DBF to form a stable DBF-piperidine adduct, preventing back-reaction or polymerization.

Reaction Scheme Visualization

FmocDeprotection Start 2-Cyano-5-(Fmoc-amino)pyridine Inter1 Fluorenyl Carbanion Start->Inter1 Piperidine (Base) Proton Abstraction Inter2 Carbamate Anion + DBF Inter1->Inter2 E1cB Elimination Product 2-Cyano-5-aminopyridine Inter2->Product -CO2 (Decarboxylation) Adduct DBF-Piperidine Adduct Inter2->Adduct Piperidine (Scavenger)

Figure 1: Mechanistic flow of Fmoc deprotection highlighting the scavenging of Dibenzofulvene (DBF).

Materials & Equipment

Reagent/EquipmentGrade/SpecificationFunction
Substrate 2-Cyano-5-(Fmoc-amino)pyridine (>98%)Starting Material
Piperidine ReagentPlus®, 99%Base & Scavenger
DMF Anhydrous, 99.8%Solvent (Solubilizes polar substrate)
DCM (Dichloromethane) HPLC GradeWorkup/Extraction
Ethyl Acetate / Hexanes ACS GradePurification (Precipitation/Chromatography)
TLC Plates Silica Gel 60 F254Reaction Monitoring
HPLC-MS C18 Column, UV 254nmQuantitative Analysis

Experimental Protocol (Solution Phase)

Safety Note: Piperidine is toxic and corrosive. Perform all operations in a fume hood. The product, aminocyanopyridine, is a nitrile and should be treated as potentially hazardous.

Standard Deprotection Procedure

This protocol is optimized for 1.0 mmol scale.

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol (341 mg) of 2-Cyano-5-(Fmoc-amino)pyridine in 4.0 mL of DMF .

    • Note: If solubility is poor, mild sonication or warming to 30°C is permissible. The cyano group is stable under these conditions.

  • Reagent Addition: Add 1.0 mL of Piperidine (20% v/v final concentration) dropwise with stirring.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 15-30 minutes .

    • Monitoring: Check by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and the highly polar free amine (Rf ~0.2-0.3) should appear. The DBF-piperidine adduct will appear near the solvent front.

  • Quenching & Workup:

    • Method A (Precipitation - Preferred for Scale >1g): Pour the reaction mixture into 50 mL of cold water . The hydrophobic DBF-adduct may precipitate or oil out. However, the aminopyridine product is moderately polar. Adjust pH to ~8 if necessary. Extract with Ethyl Acetate (3 x 20 mL).

    • Method B (Direct Evaporation - Preferred for Scale <1g): Concentrate the DMF/Piperidine solution under high vacuum (rotary evaporator with oil pump, bath < 45°C) to an oil.

  • Purification:

    • Resuspend the residue in a minimum amount of DCM.

    • Purify via flash column chromatography on silica gel.[2]

    • Gradient: 0%

      
       5% Methanol in DCM.[2] The DBF-piperidine adduct elutes first (non-polar); the product elutes later.
      
Critical Quality Attributes (Data Summary)
ParameterSpecificationObservation/Notes
Reaction Time 15 - 30 minExtended time (>2 h) is unnecessary and risks nitrile hydrolysis (rare).
Appearance White/Off-white SolidProduct may darken upon oxidation; store under inert gas.
Mass Spec (ESI+) [M+H]+ = 120.1Loss of Fmoc (-222.2 Da).
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Ether).

Troubleshooting & Optimization

Common Issues
  • Incomplete Cleavage: Rare. If observed, increase piperidine concentration to 50% or add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Caution: DBU does not scavenge DBF; a scavenger like piperidine or octanethiol must still be present.

  • Product Stability: The 2-cyano group is generally stable to 20% piperidine. However, avoid strong aqueous acids or bases during workup to prevent hydrolysis to the amide (picolinamide).

Workup Decision Tree

WorkupLogic Start Reaction Complete (DMF/Piperidine mixture) ScaleCheck Scale Check Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 500 mg ScaleCheck->LargeScale Evap High Vac Evaporation (Remove DMF) SmallScale->Evap AqWorkup Aqueous Extraction (EtOAc / Water) LargeScale->AqWorkup ColChrom Flash Chromatography (DCM/MeOH) Evap->ColChrom Precip Ether/Hexane Trituration (Remove DBF adduct) AqWorkup->Precip Precip->ColChrom If purity < 95%

Figure 2: Decision matrix for isolation of 2-Cyano-5-aminopyridine.

Post-Deprotection Considerations

Nucleophilicity Warning: The resulting 2-Cyano-5-aminopyridine is an electron-deficient aniline. The pKa of the conjugate acid is extremely low (~0.6) [1].

  • Implication: It will not react efficiently in standard amide couplings (e.g., EDC/NHS or HBTU) with carboxylic acids.

  • Recommendation: For subsequent coupling, use highly activated acylating agents such as Acid Chlorides or Acid Fluorides , or employ HATU with extended reaction times and heating (40-50°C).

References

Sources

Application Notes and Protocols for the Use of 2-Cyano-5-(Fmoc-amino)pyridine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolbox for Peptide N-Terminal Modification

In the landscape of therapeutic peptide and protein development, the ability to introduce specific, functional modifications is paramount. N-terminal modification of peptides is a particularly attractive strategy as it often allows for the installation of unique chemical handles with minimal disruption to the peptide's overall structure and biological activity.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of a specialized reagent, 2-Cyano-5-(Fmoc-amino)pyridine, in solid-phase peptide synthesis (SPPS). The introduction of a cyano-pyridyl moiety at the N-terminus of a peptide chain opens avenues for novel post-synthetic modifications, including intramolecular cyclization, bioconjugation, and the modulation of peptide pharmacology.

The core utility of 2-Cyano-5-(Fmoc-amino)pyridine lies in its bifunctional nature. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for its seamless integration into standard Fmoc-based SPPS workflows.[3][4] The 2-cyano group, on the other hand, serves as a versatile electrophilic center, which can undergo a variety of chemical transformations. This document will elucidate the underlying chemical principles, provide step-by-step protocols for on-resin modification, and discuss the potential applications of the resulting N-terminally modified peptides.

Chemical Principle and Rationale

The primary application of 2-Cyano-5-(Fmoc-amino)pyridine in SPPS is the introduction of an N-terminal "cap" that features a reactive cyanamide-like functionality. The reaction proceeds via the nucleophilic attack of the deprotected N-terminal α-amine of the resin-bound peptide onto the electrophilic carbon of the cyano group of the pyridine ring. This reaction is analogous to the well-established reactivity of cyano groups with amines.[5][6]

The choice of a pyridine scaffold is not arbitrary. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the cyano group, facilitating its reaction with the N-terminal amine. Furthermore, the resulting N-terminal structure can be a precursor for various subsequent chemical manipulations, offering a strategic advantage in the design of complex peptides.

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. It is assumed that the peptide chain has been assembled on a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal carboxylic acids) using standard Fmoc-SPPS procedures.[7]

Protocol 1: On-Resin N-Terminal Modification with 2-Cyano-5-(Fmoc-amino)pyridine

This protocol outlines the steps for coupling 2-Cyano-5-(Fmoc-amino)pyridine to the deprotected N-terminus of a resin-bound peptide.

Materials and Reagents:

Reagent/MaterialPurposeRecommended Grade
Peptide-on-resin (deprotected N-terminus)Starting materialHigh-quality, fully characterized
2-Cyano-5-(Fmoc-amino)pyridineN-terminal modifying agent≥98% purity
N,N'-Diisopropylcarbodiimide (DIC)Activating agentReagent grade
1-Hydroxybenzotriazole (HOBt) or Oxyma PureActivation additive (suppresses racemization)Reagent grade
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade (amine-free)
Dichloromethane (DCM)Solvent for washingReagent grade
PiperidineFmoc deprotection agentReagent grade
Acetic AnhydrideCapping agent (optional)Reagent grade
PyridineBase for capping (optional)Reagent grade

Step-by-Step Procedure:

  • Resin Preparation and Final Fmoc Deprotection:

    • Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[8][9]

    • Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.[10] A positive (blue) result indicates a deprotected N-terminus ready for coupling.

  • Activation of 2-Cyano-5-(Fmoc-amino)pyridine:

    • In a separate vessel, dissolve 2-Cyano-5-(Fmoc-amino)pyridine (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature. The solution may become cloudy.

  • Coupling to the Peptide-Resin:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated solution of 2-Cyano-5-(Fmoc-amino)pyridine to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered N-termini, the reaction time may need to be extended.

  • Post-Coupling Wash and Optional Capping:

    • Drain the reaction mixture and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

    • Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling can be attempted. Alternatively, any unreacted N-termini can be capped by treating the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.[7]

  • Final Fmoc Deprotection from the Pyridine Moiety:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes. This step removes the Fmoc group from the newly introduced pyridine moiety.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Workflow for On-Resin N-Terminal Modification

G cluster_SPPS Standard Fmoc-SPPS cluster_Modification N-Terminal Modification cluster_Final Final Steps Peptide Elongation Peptide Elongation Final Fmoc Deprotection Final Fmoc Deprotection Peptide Elongation->Final Fmoc Deprotection Peptide chain assembled Coupling of 2-Cyano-5-(Fmoc-amino)pyridine Coupling of 2-Cyano-5-(Fmoc-amino)pyridine Final Fmoc Deprotection->Coupling of 2-Cyano-5-(Fmoc-amino)pyridine Free N-terminus Pyridine Fmoc Deprotection Pyridine Fmoc Deprotection Coupling of 2-Cyano-5-(Fmoc-amino)pyridine->Pyridine Fmoc Deprotection N-terminus capped Cleavage and Deprotection Cleavage and Deprotection Pyridine Fmoc Deprotection->Cleavage and Deprotection Modified peptide on resin Purification and Analysis Purification and Analysis Cleavage and Deprotection->Purification and Analysis Crude modified peptide G cluster_product Product Peptide Resin-Bound Peptide (Deprotected N-Terminus) H₂N-Peptide-Resin Peptide->Reaction Nucleophilic Attack Reagent Activated 2-Cyano-5-(amino)pyridine Reagent->Reaction Electrophilic Center ModifiedPeptide N-Terminally Modified Peptide (Pyridine-NH)-Peptide-Resin Reaction->ModifiedPeptide

Sources

Coupling conditions for Fmoc-amino pyridines in peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for Fmoc-Aminopyridine Building Blocks in SPPS

Executive Summary

Incorporating aminopyridine moieties into peptide backbones—often as rigid linkers, PNA monomers, or peptidomimetics—presents a distinct challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike standard aliphatic amines, the amino group attached directly to a pyridine ring (e.g., 3-aminopyridine, 4-aminopyridine) exhibits drastically reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring.

Standard coupling protocols (DIC/HOBt or HBTU/DIEA) frequently result in incomplete coupling, deletion sequences, and low crude purity. This guide details advanced protocols using HATU/HOAt for moderate challenges and In-Situ Acid Chlorides (BTC) for sterically hindered or electron-deficient systems, ensuring high-fidelity synthesis.

The Chemical Challenge: Nucleophilic Deactivation

The core difficulty lies in the basicity and nucleophilicity of the amine.

  • Standard N-terminus (Alkyl amine): pKa of conjugate acid ~10.5. Highly nucleophilic.

  • Aminopyridine (Aromatic amine): pKa of conjugate acid ~6.0 (3-AP) to ~9.0 (4-AP, but resonance stabilized).

  • The Problem: The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring (resonance), making it unavailable for nucleophilic attack on the incoming activated amino acid. Furthermore, the ring nitrogen can act as a competitive basic site or nucleophile, potentially leading to side reactions.

Strategic Decision Matrix

Before selecting a protocol, categorize your specific building block:

ScenarioBuilding Block ExampleDifficultyRecommended Protocol
Type A Fmoc-4-(aminomethyl)pyridine (Amine separated by -CH2-)LowStandard SPPS (HBTU/DIEA)
Type B Fmoc-3-aminopyridine (Amine on ring, meta position)HighProtocol 1 (HATU/HOAt)
Type C Fmoc-2-aminopyridine or Fmoc-4-aminopyridine (Amine on ring, ortho/para)ExtremeProtocol 2 (Acid Chloride/BTC)

Detailed Protocols

Protocol 1: Enhanced Activation with HATU/HOAt

Best for Type B couplings and general "difficult" sequences.

Mechanism: HATU generates an O-7-azabenzotriazole active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the acylation of the poor nucleophile.

Reagents:

  • Coupling Reagent: HATU (0.5 M in DMF)

  • Additive: HOAt (0.5 M in DMF) - Crucial for aminopyridines.

  • Base: DIEA (Diisopropylethylamine, 2.0 M in NMP)

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences due to better swelling).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Remove Fmoc group (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).[1]

  • Activation (Pre-mix):

    • In a vial, dissolve Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in minimal NMP.

    • Add HOAt (5.0 eq) .

    • Add DIEA (10.0 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization of the incoming acid.

  • Coupling:

    • Add the mixture to the resin.[1][2][3][4]

    • Agitate for 2 hours at room temperature.

    • Optional: For 4-aminopyridines, heat to 50°C (microwave or water bath).

  • Monitoring: Perform a Chloranil Test .

    • Why? The Kaiser test (ninhydrin) relies on a specific reaction with primary aliphatic amines. It often yields false negatives with aromatic amines (aminopyridines). Chloranil is more reliable for secondary or aromatic amines.

  • Double Coupling: If Chloranil is positive (blue particles), repeat the step with fresh reagents.

Protocol 2: The "Nuclear Option" – In-Situ Acid Chloride Activation

Best for Type C couplings (2-AP, 4-AP) where HATU fails.

Mechanism: Acid chlorides are highly reactive electrophiles that can acylate even the poorest nucleophiles (like anilines or aminopyridines). We generate the acid chloride in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene) to avoid isolation instability.

Safety Warning: BTC generates phosgene gas.[5] Must be performed in a well-ventilated fume hood.

Reagents:

  • Activator: BTC (Bis(trichloromethyl)carbonate).

  • Base: 2,4,6-Collidine (Sym-collidine). Note: Collidine is a weaker, non-nucleophilic base that buffers the HCl generated without destroying the acid chloride.

  • Solvent: Anhydrous THF or DCM (DMF reacts with acid chlorides).

Step-by-Step Procedure:

  • Resin Preparation: Deprotect and wash resin as usual.[6] Wash 3x with dry THF to remove traces of DMF/alcohol.

  • Activation (In-Situ):

    • Dissolve Fmoc-Amino Acid (5.0 eq) and BTC (1.65 eq) in anhydrous THF.

    • Add 2,4,6-Collidine (15.0 eq) slowly.

    • Observation: A white precipitate (collidinium chloride) will form.

    • Stir for 5–10 minutes to ensure acid chloride formation.

  • Coupling:

    • Add the resulting suspension (do not filter) directly to the resin.

    • Agitate for 1–2 hours at room temperature.

  • Wash: Wash resin 3x with DCM, then 3x with DMF to remove the collidine salts.

  • Capping: Due to the difficulty of this coupling, unreacted amines should be capped (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Visualization of Workflows

Figure 1: Decision Logic & Mechanism

G Start Target: Couple Fmoc-AA to Aminopyridine CheckType Analyze Aminopyridine Type Start->CheckType TypeA Type A: Exocyclic (e.g., -CH2-NH2) CheckType->TypeA Aliphatic Nucleophile TypeB Type B: Meta-Substituted (e.g., 3-Aminopyridine) CheckType->TypeB Deactivated Nucleophile TypeC Type C: Ortho/Para (e.g., 2-AP, 4-AP) CheckType->TypeC Severely Deactivated StdProtocol Standard Protocol HBTU / DIEA (1 hour) TypeA->StdProtocol HATUProtocol Protocol 1: Enhanced HATU / HOAt / DIEA (Anchimeric Assistance) TypeB->HATUProtocol BTCProtocol Protocol 2: Acid Chloride BTC / Collidine / THF (High Reactivity) TypeC->BTCProtocol Check Complete? StdProtocol->Check Kaiser Test Check2 Complete? HATUProtocol->Check2 Chloranil Test Check3 Complete? BTCProtocol->Check3 Chloranil Test

Caption: Decision matrix for selecting coupling conditions based on the electronic environment of the aminopyridine nitrogen.

Troubleshooting & Optimization

IssueObservationSolution
False Negative Test Kaiser test stays yellow despite unreacted amine.Switch to Chloranil Test. Aromatic amines do not react well with ninhydrin.
Incomplete Coupling Chloranil test remains blue after Protocol 1.Switch to Protocol 2 (BTC) or use Microwave Irradiation (75°C, 25W, 10 min).
Precipitation Reaction mixture turns cloudy immediately.Normal for BTC/Collidine. Do not filter. Ensure suspension is transferred to resin.
Racemization Loss of chirality in the coupled amino acid.Use Collidine instead of DIEA in Protocol 1. Reduce pre-activation time to <1 min.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][7] Journal of the American Chemical Society. Link

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings in solid-phase peptide synthesis.[8] Journal of Peptide Research. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Chapter on Coupling Reagents). Link

  • Merck / MilliporeSigma. Novabiochem® Peptide Synthesis Protocols: Coupling Reagents.Link

  • BenchChem. Application Note: Fmoc-SPPS Using HBTU Activation.Link

Sources

Application Note: High-Efficiency Reductive Amination of 2-Cyano-5-(Fmoc-amino)pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for performing reductive amination on 2-Cyano-5-(Fmoc-amino)pyridine . This scaffold is a "privileged structure" in drug discovery, widely used in the synthesis of Peptide Nucleic Acids (PNA), DNA-Encoded Libraries (DEL), and kinase inhibitors.

The Chemical Challenge: The "Electronic Wall"

The primary challenge with this precursor is the extreme electron deficiency of the 5-amino group after Fmoc deprotection.

  • Pyridine Ring: The nitrogen atom in the ring exerts a strong electron-withdrawing inductive effect ($ -I $).

  • Nitrile Group: The cyano group at position 2 is a strong electron-withdrawing group (EWG) located para to the amine (at position 5), exerting both inductive ($ -I

    
     -M $) deactivation.
    

Consequently, the resulting 5-amino-2-cyanopyridine is a poor nucleophile . Standard reductive amination protocols (e.g., NaBH(OAc)3 in DCE) often result in low conversion (<20%) or stalled imine formation. This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid water scavenger to force imine formation, followed by a selective borohydride reduction.[1]

Precursor Preparation (Fmoc Deprotection)

Before reductive amination, the Fmoc protecting group must be removed.

Reagents:

  • 2-Cyano-5-(Fmoc-amino)pyridine (Precursor)

  • Piperidine (20% v/v in DMF)

  • Diethyl Ether (for precipitation)

Protocol:

  • Dissolve the precursor in 20% Piperidine/DMF (5 mL per gram of precursor).

  • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS (Loss of Fmoc group).

  • Critical Step: The dibenzofulvene byproduct and excess piperidine must be removed. Piperidine is a secondary amine and will outcompete the pyridine amine in the subsequent reductive amination.

  • Workup: Precipitate the product by adding the reaction mixture dropwise into cold Diethyl Ether (10x volume).

  • Filter the precipitate, wash with ether, and dry under high vacuum.

  • Result:5-Amino-2-cyanopyridine (Free base).

Reductive Amination Protocols

Method A: The "Titanium Boost" (Recommended)

Best for: Ketones, electron-rich aldehydes, and sterically hindered substrates.

Mechanism: Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously scavenges the water produced during condensation, driving the equilibrium toward the imine.

Reagents:

  • Amine: 5-Amino-2-cyanopyridine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF or Methanol (MeOH)

Step-by-Step Protocol:

  • Imine Formation (The "Push"):

    • In a flame-dried vial under Nitrogen/Argon, dissolve the amine (1.0 equiv) and the carbonyl (1.2 equiv) in anhydrous THF (0.2 M concentration).

    • Add Ti(OiPr)4 (2.0 equiv) via syringe. The solution may turn slightly yellow/orange.

    • Stir at RT for 6–12 hours . (For ketones, heat to 50°C may be required).

    • Checkpoint: Do not proceed until LCMS shows conversion to the Imine (M+H = Mass of Amine + Mass of Carbonyl - 18).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaBH4 (2.0 equiv) directly to the mixture. (Caution: Hydrogen gas evolution).

    • Add MeOH (1 mL per mmol) cautiously to solubilize the borohydride if THF was used.

    • Stir at RT for 2–4 hours.

  • Quench & Workup:

    • Quench by adding 1N NaOH or water. A white precipitate (Titanium dioxide) will form.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Method B: Mild Conditions (Aldehydes Only)

Best for: Highly reactive aliphatic aldehydes where Ti(OiPr)4 might cause aldol condensation byproducts.

Reagents:

  • Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)

  • Additive: Acetic Acid (AcOH) (5-10% v/v)

  • Solvent: Methanol (MeOH)[2][3]

Protocol:

  • Dissolve amine (1.0 equiv) and aldehyde (1.5 equiv) in MeOH containing 5% AcOH.

  • Stir for 1 hour to allow hemiaminal equilibrium.

  • Add NaBH3CN (2.0 equiv).[4]

  • Stir at 40°C – 50°C for 16 hours.

  • Note: This method is slower than Method A for this specific scaffold but is milder on functional groups sensitive to strong Lewis acids.

Data Presentation & Stoichiometry

Table 1: Optimization of Reaction Conditions

ParameterStandard Protocol (Fail)Optimized Protocol (Method A)
Solvent DCE (Dichloroethane)THF / MeOH
Additive Acetic Acid (1 eq)Ti(OiPr)4 (2 eq)
Reductant NaBH(OAc)3NaBH4 (Sequential addition)
Temp RTRT to 50°C
Conversion < 15% (24h)> 85% (12h)
Byproducts Unreacted AmineMinimal (Titanium salts removed)

Visual Workflows (DOT Diagrams)

Diagram 1: The Chemical Workflow

This diagram illustrates the critical path from the Fmoc-precursor to the final alkylated amine, highlighting the divergence based on carbonyl reactivity.

ReductiveAminationWorkflow Precursor 2-Cyano-5-(Fmoc-amino)pyridine Deprotection Step 1: Fmoc Removal (20% Piperidine/DMF) Precursor->Deprotection FreeAmine Intermediate: 5-Amino-2-cyanopyridine (Poor Nucleophile) Deprotection->FreeAmine Ether Precip. to remove Piperidine Decision Substrate Selection FreeAmine->Decision MethodA Method A: Titanium Mediated (Ti(OiPr)4 + NaBH4) Decision->MethodA Ketones / Hindered Aldehydes MethodB Method B: Acid Catalyzed (AcOH + NaBH3CN) Decision->MethodB Reactive Aldehydes Imine Titanium-Complexed Imine MethodA->Imine Dehydration Reduction Hydride Reduction MethodB->Reduction Direct Reductive Amination Imine->Reduction FinalProduct Final Product: N-Alkylated-5-amino-2-cyanopyridine Reduction->FinalProduct Aqueous Workup

Caption: Workflow for converting Fmoc-precursors to N-alkylated products via Titanium-mediated reductive amination.

Diagram 2: Mechanism & Troubleshooting

Understanding why the reaction fails is key to troubleshooting. This diagram visualizes the electronic effects.

Mechanism Amine 5-Amino Group (Nucleophile) Reactivity Result: Low Nucleophilicity Amine->Reactivity RingN Pyridine Nitrogen (Electron Withdrawing) RingN->Amine Inductive (-I) RingN->Reactivity Cyano 2-Cyano Group (Strong EWG) Cyano->Amine Resonance (-M) & Inductive (-I) Cyano->Reactivity Solution Solution: Activate Carbonyl with Ti(IV) Reactivity->Solution Requires Stronger Electrophile

Caption: Electronic deactivation map of the 5-amino-2-cyanopyridine scaffold necessitating Lewis Acid activation.

Validation & Quality Control

NMR Spectroscopy
  • Proton Shift: Upon alkylation, the NH proton (if visible) will shift. More importantly, the methylene protons of the newly attached alkyl group (adjacent to the nitrogen) will appear around 3.0 – 3.5 ppm .

  • Aromatic Region: The pyridine protons (H-3, H-4, H-6) often shift upfield slightly due to the increased electron density from the alkyl group compared to the free amine.

LCMS Monitoring
  • Mass Shift: Watch for $ [M+H]^+ $.

    • Imine Intermediate: Mass = (Amine + Carbonyl - 18).

    • Final Amine: Mass = (Amine + Carbonyl - 16) [Net addition of 2 Hydrogens, loss of Oxygen].

  • UV Trace: The cyano-pyridine chromophore is distinct. Monitor at 254 nm and 280 nm .

Chemoselectivity Check
  • Ensure the Nitrile (CN) group is intact. Strong reducing agents (like LiAlH4) or hydrogenation (H2/Pd) can reduce the nitrile to a primary amine ($ -CH_2NH_2 $).

  • Validation: IR spectroscopy should show a sharp nitrile stretch at ~2230 cm⁻¹ .

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554, 1990.[1] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Link

  • Kutchukian, P. S., et al. "Chemistry Informer Libraries: A Chemoinformatics Enabled Approach to Evaluate and Synchronize Chemical Libraries." Chemical Science, 7(4), 2604-2613, 2016. (Discusses reactivity of electron-deficient anilines). Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904, 1971. Link

Sources

Troubleshooting & Optimization

Improving solubility of 2-Cyano-5-(Fmoc-amino)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility in Organic Solvents

Welcome to the technical support hub for 2-Cyano-5-(Fmoc-amino)pyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to provide you with a comprehensive troubleshooting resource.

Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 2-Cyano-5-(Fmoc-amino)pyridine. What are its key structural features that influence solubility?

Answer: Understanding the molecular structure is crucial to troubleshooting solubility. 2-Cyano-5-(Fmoc-amino)pyridine is a molecule with distinct regions of varying polarity, which dictates its behavior in different solvents.

  • The Fmoc Group (9-fluorenylmethoxycarbonyl): This is a large, nonpolar, and rigid protecting group. Its aromatic nature contributes to hydrophobic interactions and can lead to aggregation in certain solvents.[1]

  • The Pyridine Ring: The core of the molecule is a pyridine ring, which is a polar aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

  • The Cyano Group (-C≡N): This is a strongly polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Amine Linkage (-NH-): The carbamate linkage provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).

The combination of the large, nonpolar Fmoc group with the polar cyanopyridine core gives the molecule an amphiphilic character. This duality means that no single solvent may be "perfect," and solubility often requires a balance of solvent properties. The tendency for both hydrophobic interactions (from the Fmoc group) and hydrogen bonding can lead to the formation of insoluble aggregates.[1][2]

Q2: What are the recommended starting solvents for dissolving 2-Cyano-5-(Fmoc-amino)pyridine?

Answer: Based on its structural features and common practices in peptide synthesis, the most effective solvents are typically polar and aprotic.[3][4] These solvents can effectively solvate both the polar and nonpolar regions of the molecule. We recommend starting with high-purity, anhydrous-grade solvents, as water can affect solubility and the stability of the compound.

SolventAbbreviationKey CharacteristicsRationale for Use
N-Methyl-2-pyrrolidone NMPHighly polar aprotic; high boiling point.Often a stronger solvent for Fmoc-protected amino acids than DMF.[1] Excellent for disrupting aggregates.
Dimethylformamide DMFHighly polar aprotic; widely used in peptide synthesis.A common and effective solvent for Fmoc chemistry.[5][6] Note: Can degrade over time to release dimethylamine, which can prematurely cleave the Fmoc group.[5]
Dimethyl Sulfoxide DMSOHighly polar aprotic; strong H-bond acceptor.An excellent solvent for many complex organic molecules and cyanopyridine derivatives.[6][7] Its high boiling point can be a disadvantage for removal.
Dichloromethane DCMModerately polar; volatile.Often used in peptide synthesis, but may be less effective on its own for highly polar or aggregating compounds.[5] It is frequently used in co-solvent systems.

Fmoc-protected amino acids generally exhibit excellent solubility in common peptide synthesis solvents like DMF and NMP.[] However, specific derivatives can still pose challenges.

Q3: My compound is not dissolving in my chosen solvent at room temperature. What is the recommended troubleshooting workflow?

Answer: When initial dissolution fails, a systematic approach is necessary. Avoid immediately moving to extreme measures. The following workflow is designed to gently guide the compound into solution while preserving its integrity.

G cluster_0 start Start: Compound + Recommended Solvent (e.g., NMP, DMF, or DMSO) vortex Vortex / Stir Vigorously at Room Temp (5-10 min) start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in a Water Bath (10-15 min bursts) check1->sonicate No success Success: Compound Dissolved check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gentle, Controlled Heating (Stir at 30-40°C) check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 cosolvent Consider a Co-Solvent System (e.g., add small % of DCM or DMSO) check3->cosolvent No check3->success Yes check4 Is the solution clear? cosolvent->check4 alt_solvent Switch to an Alternative Primary Solvent (e.g., if started with DMF, try NMP) check4->alt_solvent No check4->success Yes fail Consult Further / Re-evaluate Synthesis alt_solvent->fail

Caption: A systematic workflow for dissolving 2-Cyano-5-(Fmoc-amino)pyridine.

Advanced Troubleshooting & In-Depth Protocols
Q4: How can I use temperature to improve solubility, and what are the risks?

Answer: Increasing the temperature generally increases the solubility of a solid.[9] For 2-Cyano-5-(Fmoc-amino)pyridine, gentle heating can be very effective. However, the Fmoc group is thermally labile, especially under basic or even neutral conditions in polar solvents.

  • Recommended Temperature Range: We advise heating the solution with stirring to a maximum of 30-40°C .[1] This range often provides sufficient energy to overcome the activation barrier for dissolution without significant risk of degrading the Fmoc group.

  • Risks of Overheating: Exceeding this temperature, especially for prolonged periods, can lead to the thermal cleavage of the Fmoc group.[10] This would generate undesired byproducts and compromise your experiment. Always monitor the temperature carefully.

Protocol 1: Dissolution Using Controlled Heating
  • Add the solid 2-Cyano-5-(Fmoc-amino)pyridine to your chosen solvent (e.g., DMF) in a flask equipped with a magnetic stir bar.

  • Place the flask on a magnetic stir plate with a heating function, and insert a thermometer or temperature probe.

  • Begin stirring at room temperature.

  • Slowly increase the temperature, aiming for a target of 30-40°C. Do not exceed 40°C.

  • Maintain this temperature while stirring and visually inspect for dissolution.

  • Once the solution is clear, remove it from the heat. It is crucial to cool the solution back to your experimental temperature to ensure the compound remains dissolved and does not precipitate from a supersaturated state.[9]

Q5: My compound dissolves with heat but precipitates upon cooling. What is happening?

Answer: This phenomenon indicates you have likely created a supersaturated solution. The higher temperature allowed you to dissolve more solute than is stable at room temperature (thermodynamic solubility). Upon cooling, the system tries to return to equilibrium, causing the excess solute to "crash out" of the solution.[9]

Solutions:

  • Increase Solvent Volume: The simplest solution is to add more solvent. Re-heat to dissolve the compound completely, then cool to room temperature. The lower concentration may now be below the thermodynamic solubility limit.

  • Use a Co-solvent: Adding a small amount of a different solvent can sometimes increase the thermodynamic solubility and stabilize the solution at room temperature.

  • Work at an Elevated Temperature: If your experimental protocol allows, maintaining the solution at a slightly elevated (but safe) temperature may be an option.

Q6: Can I use pH modification to improve solubility?

Answer: While adjusting pH is a common technique for ionizable compounds, it is not recommended for 2-Cyano-5-(Fmoc-amino)pyridine.[9]

  • Adding Base: The Fmoc group is explicitly designed to be cleaved by a base (e.g., piperidine).[11] Adding any significant amount of a base will remove the protecting group, which is almost certainly undesirable.

  • Adding Acid: The pyridine nitrogen is weakly basic and can be protonated. While this would increase polarity and potentially aqueous solubility, it may be incompatible with downstream applications (e.g., coupling reactions in peptide synthesis) and could introduce unwanted side reactions.

References
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • IndiaMART. (n.d.). 2 Cyano 5 Amino Pyridine Powder Chemical, Grade Standard: IP. Retrieved from [Link]

  • CHIMIA. (2005). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • MedCrave. (2018). Solubility of some novel cyanopyridine derivatives. Retrieved from [Link]

Sources

Preventing nitrile hydrolysis in 2-Cyano-5-(Fmoc-amino)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Nitrile Hydrolysis in Synthetic Reactions

Welcome to the Technical Support Center for 2-Cyano-5-(Fmoc-amino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the prevention of nitrile hydrolysis during its use in complex organic syntheses. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity of your experimental outcomes.

I. Understanding the Challenge: The Dual Reactivity of 2-Cyano-5-(Fmoc-amino)pyridine

2-Cyano-5-(Fmoc-amino)pyridine is a valuable building block in medicinal chemistry and peptide synthesis, offering a unique combination of a reactive nitrile group and a base-labile Fmoc-protected amine. However, this advantageous functionality also presents a significant challenge: the potential for unwanted hydrolysis of the nitrile group to a carboxylic acid or an amide, particularly under the basic conditions required for Fmoc deprotection. This guide will equip you with the knowledge and protocols to navigate this challenge successfully.

II. Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis and why is it a concern with 2-Cyano-5-(Fmoc-amino)pyridine?

Nitrile hydrolysis is the conversion of a nitrile (-C≡N) group into a carboxylic acid (-COOH) or an amide (-CONH2) in the presence of water and either an acid or a base catalyst.[1][2][3] For 2-Cyano-5-(Fmoc-amino)pyridine, this is a critical side reaction because the conditions often used to remove the Fmoc protecting group (mildly basic) can also promote the hydrolysis of the cyano group.[4][5] This leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.

Q2: What are the primary factors that promote nitrile hydrolysis in this context?

The key factors influencing the rate of nitrile hydrolysis are:

  • Base Strength and Concentration: Stronger bases and higher concentrations will accelerate hydrolysis.[1][6]

  • Temperature: Increased temperature significantly speeds up the hydrolysis reaction.[1][7]

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of nitrile hydrolysis.

  • Water Content: The presence of water is essential for hydrolysis. Meticulous control of solvent dryness is crucial.

Q3: How does the Fmoc deprotection step specifically risk nitrile hydrolysis?

Fmoc deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in DMF.[5][8] While effective for removing the Fmoc group, piperidine is a base that can also catalyze nitrile hydrolysis. The challenge lies in finding a balance where Fmoc removal is complete without significant degradation of the nitrile.

III. Troubleshooting Guide: Diagnosing and Solving Nitrile Hydrolysis

This section provides a structured approach to identifying and mitigating nitrile hydrolysis in your reactions involving 2-Cyano-5-(Fmoc-amino)pyridine.

Symptom: Low yield of the desired nitrile-containing product, with the presence of a more polar byproduct (as observed by TLC or LC-MS).

This is the classic indicator of nitrile hydrolysis. The resulting carboxylic acid or amide is more polar than the starting nitrile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Detailed Optimization Strategies:

1. Modification of Fmoc Deprotection Conditions:

The standard 20% piperidine in DMF for Fmoc removal can be too harsh for sensitive substrates.[5][8] Consider the following modifications:

  • Reduced Piperidine Concentration: Lowering the piperidine concentration to 5-10% in DMF can decrease the rate of nitrile hydrolysis while still being effective for Fmoc removal, albeit with potentially longer reaction times.

  • Alternative Bases: For highly sensitive substrates, consider using a milder base system. A solution of 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more reactive for Fmoc cleavage, allowing for shorter reaction times and potentially less nitrile hydrolysis.[9] However, DBU is non-nucleophilic, so a scavenger like piperidine may still be needed in small amounts to trap the dibenzofulvene byproduct.[10]

Table 1: Comparison of Fmoc Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine20% in DMFFast and efficient deprotection.[5]Can be too basic for sensitive substrates, leading to side reactions like nitrile hydrolysis.
Piperidine5-10% in DMFMilder conditions, reducing the risk of side reactions.Slower deprotection times may be required.
DBU1-5% in DMFHighly reactive, allowing for very short deprotection times.[9]Non-nucleophilic, may require a scavenger for the dibenzofulvene byproduct.[10]

2. Rigorous Control of Water Content:

Water is a key reactant in nitrile hydrolysis.[1][3]

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents (e.g., DMF, DCM) for all reaction and washing steps.

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Solid reagents should be dried under vacuum.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

3. Precise Temperature and Time Management:

  • Lower Reaction Temperatures: Perform the Fmoc deprotection and any subsequent base-mediated steps at 0°C or room temperature, avoiding elevated temperatures which accelerate hydrolysis.[7]

  • Minimize Reaction Time: Monitor the progress of the Fmoc deprotection closely using a rapid analytical technique like the Kaiser test or by monitoring the UV absorbance of the dibenzofulvene adduct.[11] Stop the reaction as soon as the deprotection is complete to minimize the exposure of the nitrile to basic conditions.

IV. Experimental Protocols

Protocol 1: Modified Fmoc Deprotection for Sensitive Substrates

This protocol is designed to minimize nitrile hydrolysis during the removal of the Fmoc group from 2-Cyano-5-(Fmoc-amino)pyridine attached to a solid support.

Materials:

  • 2-Cyano-5-(Fmoc-amino)pyridine-functionalized resin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 5% (v/v) piperidine in anhydrous DMF

  • Dichloromethane (DCM)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Swell the resin in anhydrous DMF for 30 minutes in a fritted reaction vessel under an inert atmosphere.

  • Drain the DMF.

  • Add the 5% piperidine in DMF solution to the resin and agitate gently for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the addition of the deprotection solution and agitate for another 20 minutes.

  • Drain the solution and wash the resin thoroughly with anhydrous DMF (5 x resin volume).

  • Perform a Kaiser test to confirm the completion of deprotection (a positive test indicates the presence of a free amine).[11]

  • Wash the resin with DCM (3 x resin volume) and dry under a stream of inert gas.

Protocol 2: Kaiser Test for Free Amine Detection

The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the solid support, indicating complete Fmoc deprotection.[11]

Reagents:

  • Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.[11]

  • Heat the test tube at 110°C for 5 minutes.[11]

  • Observation:

    • Intense Blue Beads and Solution: Positive result, indicating complete deprotection.

    • Yellow or Colorless Beads and Solution: Negative result, indicating incomplete deprotection.

V. Mechanistic Insight: The Chemistry of Nitrile Hydrolysis

Understanding the mechanism of nitrile hydrolysis is key to preventing it.

Base-Catalyzed Nitrile Hydrolysis Pathway

Caption: Base-catalyzed nitrile hydrolysis pathway.

In basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[1][2] This is followed by a series of proton transfers and tautomerization to form an amide intermediate.[2][3] Under milder conditions, the reaction can often be stopped at the amide stage. However, with harsher conditions such as higher temperatures or prolonged reaction times, the amide can undergo further hydrolysis to yield a carboxylic acid.[1]

VI. Conclusion

The successful use of 2-Cyano-5-(Fmoc-amino)pyridine in synthesis hinges on the careful management of reaction conditions to prevent unwanted nitrile hydrolysis. By understanding the underlying chemical principles and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target molecules. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]

  • Australian Journal of Chemistry. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Stability of 2-Cyano-5-(Fmoc-amino)pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Stability Paradox

Audience: Medicinal Chemists & Peptide Scientists Compound: 2-Cyano-5-(Fmoc-amino)pyridine

As a Senior Application Scientist, I often see researchers treat this molecule like a standard phenylalanine derivative. That is a critical error. This molecule presents a unique "Push-Pull" stability paradox driven by the electron-deficient pyridine ring:

  • Hyper-Lability of the Fmoc Group: The electron-withdrawing nature of the cyanopyridine ring renders the Fmoc group significantly more labile than usual. It can fall off prematurely during coupling steps if basicity is not strictly controlled.[1]

  • Nucleophilic Susceptibility of the Nitrile: The nitrile at position 2 is electronically activated (alpha to the pyridine nitrogen).[1] While generally stable, it is susceptible to nucleophilic attack by secondary amines (like piperidine) used in standard deprotection cocktails, potentially leading to amidine formation (+67 Da adducts).

This guide provides the mechanistic insight and optimized protocols to navigate this instability.

Critical Stability Analysis (The "Why")

A. Premature Fmoc Cleavage (The Coupling Risk)

In standard amino acids, the lone pair on the nitrogen is relatively electron-rich. In 2-Cyano-5-(Fmoc-amino)pyridine, the pyridine ring and the cyano group pull electron density away from the amine nitrogen.

  • Mechanism: This electron withdrawal stabilizes the negative charge on the nitrogen atom during the E1cB elimination mechanism.[1] Consequently, the acidity of the fluorenyl

    
    -proton increases, and the elimination of dibenzofulvene (DBF) becomes energetically more favorable.
    
  • The Risk: Leaving the activated ester in a basic coupling solution (e.g., DIEA/DMF) for extended periods (>1 hour) can trigger partial Fmoc removal before the next cycle, leading to double insertions (dimers) or polymerization.

B. Nitrile Reactivity (The Deprotection Risk)

The nitrile group is usually robust.[1] However, at Position 2 (ortho to the pyridine nitrogen), the carbon atom of the nitrile is highly electrophilic due to the inductive effect of the ring nitrogen.

  • The Risk: Prolonged exposure to 20% Piperidine (a strong nucleophile) can result in the nucleophilic attack on the nitrile carbon, forming a piperidine-amidine adduct (Mass shift: +67.1 Da).

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways you must manage: the desired Fmoc cleavage vs. the undesired side reactions.

FmocStability Start 2-Cyano-5-(Fmoc-amino)pyridine Base Base Exposure (Piperidine/DIEA) Start->Base Path1 Pathway A: Desired (Controlled Deprotection) Base->Path1 Short Exposure (Standard) Path2 Pathway B: Premature (During Coupling) Base->Path2 Long Exposure (Weak Base) Path3 Pathway C: Side Reaction (Nitrile Attack) Base->Path3 Strong Nucleophile (Piperidine > 20%) Product Free Amine (Ready for Coupling) Path1->Product DoubleHit Double Insertion (Impurity) Path2->DoubleHit Adduct Amidine Adduct (+67 Da Mass Shift) Path3->Adduct

Figure 1: Reaction pathways for 2-Cyano-5-(Fmoc-amino)pyridine under basic conditions. Pathway A is the goal; B and C are the primary failure modes.

Troubleshooting & FAQs

Q1: I am seeing "Double Hits" (M + Residue Mass) in my LC-MS. Why?

Diagnosis: Premature Fmoc removal during the coupling step.[1][2] The Cause: You likely used DIEA (Diisopropylethylamine) as the base during coupling, and the reaction time was too long. The electron-deficient pyridine ring makes the Fmoc group unstable even in 5% DIEA. The Fix:

  • Switch Bases: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.[1] Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is sufficient for activation but less likely to deprotonate the Fmoc group [1].

  • Reduce Time: Limit coupling times to 30-45 minutes.

Q2: I see a +67 Da impurity peak. Is my nitrile hydrolyzing?

Diagnosis: This is likely amidine formation , not hydrolysis.[1] The Cause: Piperidine (from the deprotection cocktail) has attacked the activated nitrile at position 2. The Fix:

  • Reduce Nucleophilicity: Switch from Piperidine to Piperazine (5-10%) or use a non-nucleophilic base cocktail like DBU (1-2%) / HOBt (1%) in DMF.[1]

  • Shorten Deprotection: If you must use piperidine, use "Fast Flow" deprotection: 20% Piperidine for 30 seconds (flow wash) + 3 minutes (batch), rather than the standard 2 x 10 minutes.

Q3: The starting material is not dissolving in DCM.

Diagnosis: Pyridine derivatives often aggregate and have poor solubility in non-polar solvents.[1] The Fix: Use DMF or NMP exclusively.[1] If solubility remains an issue, add 1% Triton X-100 or use a binary solvent system (DMF/DMSO).[1]

Optimized Protocols

Protocol A: The "Safe" Coupling (Prevents Premature Loss)

Standard coupling reagents (HATU/HBTU) can be used, but the base is critical.

StepReagentVolume/ConcDurationNotes
Activation Amino Acid / HATU0.2 M in DMFPre-mix 30sDo not let sit > 2 mins
Base Addition 2,4,6-Collidine 10 eq (relative to AA)--CRITICAL: Do NOT use DIEA
Coupling Mixture--Max 45 min Longer times risk Fmoc loss
Protocol B: The "Soft" Deprotection (Preserves Nitrile)

Use this if you observe +67 Da adducts.

  • Wash: DMF (3 x 1 min).

  • Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

    • Why? DBU drives the elimination (Fmoc removal) via basicity but is non-nucleophilic due to steric bulk. The small amount of piperidine acts solely as a scavenger for the dibenzofulvene, preventing it from re-attaching, without being high enough concentration to attack the nitrile [2].

  • Reaction Time: 2 x 5 minutes at Room Temperature.

  • Wash: DMF (5 x 1 min) to ensure all base is removed before the next coupling.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

    • Supports the mechanism of Fmoc lability on electron-deficient amines and the use of Collidine.
  • Wade, J. D., et al. (1991).[1] Base-induced side reactions in Fmoc-solid phase peptide synthesis. Australian Journal of Chemistry.[1]

    • Discusses DBU-based deprotection strategies for sensitive substr
  • Thermo Fisher Scientific. (n.d.).[1] 2-Amino-5-cyanopyridine Specifications and Handling.

    • Provides physical property data and safety handling for the core scaffold.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Cyano-5-(Fmoc-amino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of peptide mimetics and heterocycle-based drugs, 2-Cyano-5-(Fmoc-amino)pyridine serves as a critical orthogonal building block. Its purity is paramount; however, its amphipathic nature (hydrophobic Fmoc group + polar cyanopyridine core) creates unique analytical challenges.

This guide moves beyond basic spectral assignment. We compare the definitive spectral signature of the pure product against its specific synthetic precursors and common degradation byproducts. Furthermore, we evaluate the solvent-dependent performance , demonstrating why DMSO-d6 is the mandatory standard over CDCl3 for this specific chemotype.

Why This Analysis Matters
  • False Positives: The aromatic region of the Fmoc group (7.3–7.9 ppm) frequently masks pyridine ring protons if resolution is poor.

  • Solvent Artifacts: Using CDCl3 often leads to broadening of the amide NH signal and precipitation, leading to incorrect integration values.

  • Process Control: Distinguishing the target from the free amine precursor (2-Amino-5-cyanopyridine) requires monitoring specific shifts in the aromatic region, not just the disappearance of the amine NH2.

Experimental Protocol: The Self-Validating Standard

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this optimized protocol. This workflow is designed to prevent common artifacts such as water suppression interference or aggregation.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) ≥ 99.8% D.

    • Rationale: The target compound possesses a polar amide backbone and a pi-stacking Fmoc system. DMSO disrupts intermolecular H-bonding, ensuring sharp lines for the amide NH and preventing aggregation-induced broadening common in chloroform.

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>15 mg) may lead to viscosity-induced line broadening.

  • Tube: 5mm High-Precision NMR Tube (Camphor-free caps to avoid plasticizer leaching).

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the amide proton).

  • Scans (NS): 16–64 (Sufficient for S/N > 200:1).

  • Temperature: 298 K (25 °C).

Workflow Diagram

NMR_Workflow Sample Crude/Purified Solid Solvent Dissolve in DMSO-d6 Sample->Solvent Check Visual Check: Clear Solution? Solvent->Check Check->Solvent No (Heat/Filter) Acquire Acquire 1H NMR (d1=2.0s, 298K) Check->Acquire Yes Process Phase & Baseline Correction Acquire->Process Analyze Integrate Regions: NH, Py-H, Fmoc Process->Analyze Decision Pass/Fail Criteria Analyze->Decision

Figure 1: Optimized NMR acquisition workflow for Fmoc-protected aminopyridines.

Spectral Analysis: The Comparative "Fingerprint"

This section compares the target molecule against its direct precursor, 2-Amino-5-cyanopyridine . This comparison is critical for monitoring reaction completion.

Chemical Shift Assignments (DMSO-d6)
RegionProton TypeMultiplicityShift (ppm)IntegrationStructural Insight
Amide NH (Amide)Broad Singlet10.4 – 10.6 1HDiagnostic: Disappears upon D2O shake. Indicates successful Fmoc coupling.
Pyridine H-6 (Adj. to N)Doublet / Singlet8.85 – 8.95 1HMost Deshielded: Shifted downfield (+0.6 ppm) vs. precursor due to amide electron withdrawal.
Pyridine H-4 Doublet of Doublets8.20 – 8.30 1HOrtho to Fmoc-amino; shows coupling to H-3.
Fmoc Ar-H (Fluorene)Multiplet7.30 – 7.95 8HCharacteristic Fmoc pattern (2d, 2t). Overlaps with Pyridine H-3.[1]
Pyridine H-3 (Adj. to CN)Doublet7.90 – 8.00 1HOften buried under Fmoc pseudo-doublets. Use 2D COSY to resolve.
Aliphatic Fmoc CH2 Doublet4.55 – 4.65 2HDiagnostic doublet. Integration reference (set to 2.00).
Aliphatic Fmoc CH Triplet4.30 – 4.40 1HCoupled to CH2.
Comparative Analysis: Target vs. Precursor

The transformation from amine to carbamate (Fmoc) induces significant electronic changes in the pyridine ring.

Table 2: Shift Changes (Δδ) upon Fmoc Protection

ProtonPrecursor (Free Amine)*Target (Fmoc-Protected)Δδ (Shift Effect)Reason
NH/NH2 ~6.6 ppm (NH2, br)~10.5 ppm (NH, br)+3.9 ppm Conversion of amine to amide (acylation).
H-6 ~8.35 ppm~8.90 ppm+0.55 ppm Loss of strong electron donation from free NH2.
H-4 ~7.80 ppm~8.25 ppm+0.45 ppm Inductive withdrawal by carbonyl group.

*Precursor values approximated from 2-Amino-5-cyanopyridine in DMSO-d6 [1].

Structural Logic Diagram

Structure_Shifts Fmoc Fmoc Group (Aromatic Region) 7.3 - 7.9 ppm Linker CH-CH2 Linker 4.3 - 4.6 ppm Fmoc->Linker Connected Amide Amide NH ~10.5 ppm (Diagnostic) Linker->Amide Carbamate Bond Pyridine Pyridine Ring Amide->Pyridine Attached at C5 H6 H-6 (Ortho to N) ~8.9 ppm (Most Downfield) Pyridine->H6 H4 H-4 (Ortho to Amide) ~8.25 ppm Pyridine->H4 H3 H-3 (Ortho to CN) ~7.95 ppm Pyridine->H3

Figure 2: Structural assignment logic. Note the deshielding effect on H-6 due to the electron-withdrawing nature of the newly formed amide bond.

Solvent Performance Comparison: DMSO-d6 vs. CDCl3[2][3][4]

Choosing the wrong solvent is the most common error in analyzing Fmoc-aminopyridines.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Solubility Excellent. Dissolves both the polar pyridine and lipophilic Fmoc.Poor. Risk of precipitation/cloudiness.DMSO Wins
NH Signal Sharp, distinct. ~10.5 ppm. Easy to integrate.Broad, weak. Often "exchanges" or broadens into baseline.DMSO Wins
Resolution High. Distinct separation of aliphatic CH/CH2.Moderate. Overlap common.[2]DMSO Wins
Stability High stability.Acidic traces in CDCl3 can cause slow Fmoc cleavage.DMSO Wins

Critical Warning: If you must use CDCl3 (e.g., for subsequent prep-LC correlation), neutralize it with basic alumina first to prevent acid-catalyzed Fmoc cleavage [2].

Impurity Profiling: What to Look For

A "pure" spectrum must be free of these specific signals:

  • Dibenzofulvene (Fmoc Cleavage Product):

    • Look for a vinyl proton singlet at ~6.1 ppm (in DMSO).

    • Cause: Base contamination or thermal degradation.

  • Fmoc-OH (Hydrolysis Product):

    • The CH2 doublet shifts upfield to ~4.2 ppm .

    • Cause: Water in reaction or improper storage.

  • Residual DMF:

    • Peaks at 2.73 ppm (s), 2.89 ppm (s), 7.95 ppm (s) .

    • Note: DMF N-methyls often overlap with other aliphatic impurities.

References

  • Beilstein Journals. (2014). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens. Beilstein J. Org. Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magn Reson Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Efficient synthesis of amino-pyridine derivatives. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of 9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation and performance profiling of 9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate (referred to herein as Fmoc-5-amino-2-cyanopyridine ). This compound represents a critical building block for introducing the pharmacologically active cyanopyridine moiety into peptide backbones or DNA-Encoded Libraries (DELs) via Solid-Phase Peptide Synthesis (SPPS).

Validating this structure presents a unique analytical challenge due to the electron-deficient nature of the pyridine ring and the potential for rotameric broadening in NMR. This guide compares the efficacy of orthogonal validation workflows (NMR vs. UPLC-MS vs. IR) and evaluates the compound's stability against alternative protecting group strategies (e.g., Boc).

Part 1: The Analytical Challenge

The target molecule combines a bulky, lipophilic Fmoc group with a polar, electron-withdrawing cyanopyridine.

Structural Complexity:

  • Regiochemistry: Confirming the carbamate formation occurred at the exocyclic amine (C5-position) rather than the pyridine nitrogen (N1).

  • Rotamers: The carbamate bond (

    
    ) possesses partial double-bond character, often leading to signal doubling in 
    
    
    
    H NMR at room temperature, which can be mistaken for impurities.
  • Solubility: The rigid fluorene ring and the planar cyanopyridine create strong

    
    -
    
    
    
    stacking interactions, reducing solubility in standard chlorinated solvents (CDCl
    
    
    ) and necessitating polar aprotic solvents (DMSO-
    
    
    ) for clear resolution.

Part 2: Comparative Analysis of Validation Methods

To ensure scientific integrity, we compare three validation methodologies. The "Performance" here refers to the method's ability to definitively confirm structure and purity.

Table 1: Comparative Efficacy of Validation Workflows
FeatureMethod A: High-Field NMR (DMSO-

)
Method B: UPLC-MS/MS Method C: FT-IR Spectroscopy
Primary Utility Definitive Structural Proof Purity & Mass Confirmation Functional Group ID
Resolution Atomic-level connectivityMolecular Weight (

0.1 Da)
Bond vibration specific
Speed Slow (15–40 min acquisition)Fast (3–5 min run)Very Fast (<1 min)
Blind Spots Inorganic salts invisible; aggregates cause broadeningIsomers (regioisomers) indistinguishableMinor impurities invisible
Critical Insight Distinguishes

-acylation vs. Ring

-acylation
Quantifies trace de-Fmoc byproductsConfirms Nitrile (

) integrity
Verdict Gold Standard Routine QC Supplementary
Comparison with Alternatives (Boc-Analog)

When comparing Fmoc-5-amino-2-cyanopyridine to its Boc-protected alternative (tert-butyl N-(6-cyanopyridin-3-yl)carbamate):

  • Fmoc Performance: Superior for SPPS requiring acid-sensitive linkers (e.g., Rink Amide). The Fmoc group is stable to TFA, allowing the cyanopyridine to remain protected during side-chain deprotection of other residues.

  • Boc Performance: Inferior for multi-step synthesis involving acidic conditions but offers simpler NMR spectra (no aromatic overlap from fluorene).

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis & Purification (Contextual)

Note: This synthesis relies on mitigating the low nucleophilicity of the aminopyridine.

  • Dissolution: Dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF/DCM (1:1).

  • Activation: Add Pyridine (2.5 eq) or NaHCO

    
     (solid) to act as an acid scavenger.
    
  • Protection: Dropwise addition of Fmoc-Cl (1.1 eq) at 0°C.

  • Workup: Acid wash (0.1 M HCl) is critical to remove unreacted aminopyridine (which protonates/solubilizes in water), leaving the hydrophobic Fmoc-product in the organic layer.

Protocol 2: Self-Validating NMR Acquisition

Rationale: CDCl


 often leads to broad signals due to restricted rotation. DMSO-

forms hydrogen bonds with the carbamate NH, sharpening the signal and shifting it downfield (away from aromatics).
  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL DMSO-

    
    .
    
  • Temperature: Set probe to 298 K (25°C). If broadening occurs, elevate to 313 K (40°C) to coalesce rotamers.

  • Parameters:

    • Pulse: 30°

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure integration accuracy of aromatic protons).
      
    • Scans: 64 (to resolve the weak quaternary nitrile carbon in

      
      C).
      
Protocol 3: UPLC-MS Conditions
  • Column: C18 Reverse Phase (1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: UV (254 nm) and ESI+ (Positive Mode).

    • Note: The cyanopyridine moiety reduces ionization efficiency compared to standard anilines. Expect

      
       and 
      
      
      
      .

Part 4: Structural Diagnosis & Data Interpretation

The following diagram illustrates the logical flow for validating the structure, ensuring no false positives.

Visualization: Validation Decision Matrix

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Check for -CN (2230 cm⁻¹) and C=O (1720 cm⁻¹) Start->IR_Check Decision_IR Signals Present? IR_Check->Decision_IR LCMS_Check Step 2: UPLC-MS Target Mass: [M+H]⁺ = 342.1 Decision_IR->LCMS_Check Yes Reject REJECT Check Synthesis Decision_IR->Reject No (Hydrolysis?) Decision_Mass Mass Correct? LCMS_Check->Decision_Mass NMR_Check Step 3: 1H NMR (DMSO-d6) Verify Regioselectivity Decision_Mass->NMR_Check Yes Decision_Mass->Reject No Critical_Shift Check NH Signal (Broad singlet ~10.5 ppm) NMR_Check->Critical_Shift Final_QC RELEASE PRODUCT Valid Structure Critical_Shift->Final_QC Confirmed Critical_Shift->Reject Absent

Caption: Figure 1. Step-wise decision matrix for validating Fmoc-5-amino-2-cyanopyridine, prioritizing functional group verification followed by mass and connectivity.

Expected Spectral Data (Self-Validation Reference)

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     10.45 (s, 1H, -NH-):  The diagnostic "anchor." If this is missing, the carbamate did not form.
    
  • 
     8.90 (d, 
    
    
    
    Hz, 1H, Py-H6):
    The most deshielded proton on the pyridine ring (ortho to the carbamate N).
  • 
     8.20 (dd, 
    
    
    
    Hz, 1H, Py-H4):
    Coupling with H3 and H6.
  • 
     7.95 (d, 
    
    
    
    Hz, 1H, Py-H3):
    Ortho to the cyano group.
  • 
     7.90 (d, 2H, Fmoc Ar-H):  Characteristic Fmoc "pseudo-doublet."
    
  • 
     7.75 (d, 2H, Fmoc Ar-H):  Characteristic Fmoc "pseudo-doublet."
    
  • 
     7.45 - 7.30 (m, 4H, Fmoc Ar-H):  Multiplets.
    
  • 
     4.55 (d, 
    
    
    
    Hz, 2H, Fmoc-CH
    
    
    ):
    Diagnostic aliphatic signal.
  • 
     4.35 (t, 
    
    
    
    Hz, 1H, Fmoc-CH):
    Coupled to the CH
    
    
    .

2. Infrared (FT-IR, ATR):

  • 
     ~2235 cm
    
    
    
    (w/m):
    
    
    stretch. Crucial Check: If this band is absent or shifted to ~1680 cm
    
    
    , the nitrile may have hydrolyzed to a primary amide (common side reaction).
  • 
     1725 cm
    
    
    
    (s):
    Carbamate
    
    
    .

Part 5: Stability & Performance Profiling

To assist researchers in handling this compound, the following stability profile was generated based on the chemical properties of the Fmoc-cyanopyridine conjugate.

Visualization: Stability Pathways

StabilityPathways Compound Fmoc-5-amino-2-cyanopyridine Condition_A 20% Piperidine/DMF (SPPS Deprotection) Compound->Condition_A Condition_B 95% TFA (Cleavage Cocktail) Compound->Condition_B Condition_C Aqueous Base (NaOH) (Hydrolysis Risk) Compound->Condition_C Result_A Free Amine (Active) + Dibenzofulvene Condition_A->Result_A Result_B STABLE (Fmoc remains intact) Condition_B->Result_B Result_C DEGRADATION (Nitrile -> Amide) Condition_C->Result_C

Caption: Figure 2. Chemical stability profile under standard peptide synthesis conditions. Note the orthogonality to TFA.

Performance Summary
  • Shelf-Life: Solid state is stable for >12 months at 4°C.

  • Solution Stability: Stable in DMF/DMSO for 48 hours. Avoid protic basic solvents (e.g., Methanol/Et

    
    N) which can induce slow premature Fmoc removal.
    
  • Handling: The nitrile group is robust under standard Fmoc SPPS cycles but susceptible to hydrolysis under strong aqueous basic conditions (e.g., saponification).

References

  • Isaq, M., et al. (2011). Laser Raman and Infrared Spectra of 3-Cyanopyridine. Asian Journal of Chemistry. [Link] (Verified spectral data for cyanopyridine nitrile stretch).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link] (Standard Fmoc stability protocols).

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarbonitrile Infrared Spectrum. NIST Chemistry WebBook.[1] [Link] (Reference for pyridine ring vibrations).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Cyano-5-(Fmoc-amino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and, more importantly, the safety of laboratory personnel. This guide provides essential, actionable information for the safe handling, use, and disposal of 2-Cyano-5-(Fmoc-amino)pyridine, a key building block in modern synthetic chemistry. By understanding the inherent hazards and adhering to the robust protocols outlined below, researchers can mitigate risks and foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Cyano-5-(Fmoc-amino)pyridine (CAS No. 1823243-89-5) is a solid organic compound that, while invaluable in synthesis, presents a specific set of hazards that must be respected. The primary risks associated with this compound are categorized under GHS07 as harmful and irritant.[1]

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the cyanopyridine moiety suggests that, like related compounds, it should be handled with caution to avoid skin and eye contact, inhalation, and ingestion.[2][3] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis and its removal often involves basic reagents, which will have their own set of handling protocols to consider in the experimental workflow.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Cyano-5-(Fmoc-amino)pyridine. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations.Provides a chemical-resistant barrier to prevent skin irritation (H315).[1][2] Breakthrough times for pyridine compounds can be short, so immediate replacement after contamination is crucial.
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation (H319).[1][3][6] Standard safety glasses are insufficient.
Skin and Body Protection Chemical-resistant lab coat, fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Mandatory use within a certified chemical fume hood.A fume hood is the primary engineering control to mitigate inhalation of dust or aerosols, which can cause respiratory irritation (H335).[1][2]

Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The face velocity should be adequate to contain any airborne particles.

  • Safety Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[3][7]

  • Designated Workspace: Designate a specific area within the fume hood for handling 2-Cyano-5-(Fmoc-amino)pyridine to prevent cross-contamination.

  • Gather Materials: Have all necessary spatulas, weighing paper, solvents, and reaction vessels prepared and within reach inside the fume hood before opening the primary container of the chemical.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, don the required PPE in the correct order: lab coat, safety goggles, inner gloves, and then outer gloves.

  • Handling the Solid:

    • Conduct all weighing and transfer operations within the fume hood.

    • To minimize dust generation, handle the solid compound gently. Avoid scooping or pouring in a manner that creates airborne particles.[3][6]

    • Use clean, dedicated spatulas for transfers.

  • Preparing Solutions:

    • When preparing a solution, add the solid 2-Cyano-5-(Fmoc-amino)pyridine to the solvent slowly to prevent splashing.

    • Ensure the vessel is appropriately sized to contain the final volume with adequate headspace.

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Wipe down the designated handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Dispose of gloves and any contaminated disposables in the appropriate solid waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.[3][8]

Spill and Emergency Procedures

Preparedness is key to managing unexpected events in the laboratory.

Minor Spill (Contained within Fume Hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material such as vermiculite or sand to cover the spill.[3][6]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Solid Waste: All disposable materials contaminated with 2-Cyano-5-(Fmoc-amino)pyridine, including gloves, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing 2-Cyano-5-(Fmoc-amino)pyridine should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]

Visual Workflow for Handling 2-Cyano-5-(Fmoc-amino)pyridine

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Showers prep2 Don PPE: Lab Coat, Goggles, Double Gloves prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 spill Spill or Exposure? handle3->spill clean1 Decontaminate Workspace clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill_yes Follow Emergency Procedures spill->spill_yes Yes spill_no Proceed spill->spill_no No spill_no->clean1

Caption: Workflow for the safe handling of 2-Cyano-5-(Fmoc-amino)pyridine.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • Benchchem. Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
  • Cole-Parmer. Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • Fluorochem. 2-Cyano-5-(fmoc-amino)pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Cyanopyridine.
  • Fisher Scientific. Material Safety Data Sheet 3-Cyanopyridine, 98%.
  • Apollo Scientific. 4-Cyanopyridine Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-aminopyridine.
  • TCI Chemicals. SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Aminopyridine.
  • PubChem. 2-Amino-5-cyanopyridine. National Center for Biotechnology Information.
  • aapptec. Safety Data Sheet - (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid.
  • Sigma-Aldrich. Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.
  • aapptec. Safety Data Sheet - 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
  • aapptec. Safety Data Sheet - (S)-Fmoc-2-(5'-hexenyl)glycine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-cyanopyridine.
  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.
  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS.
  • Isidro-Llobet A, Álvarez M, Albericio F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. 2013;18(8):9696-9711. Available from: [Link]

  • Subirós-Funosas R, Albericio F. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Comb Sci. 2013;15(8):403-413. Available from: [Link]

  • Benchchem. Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.